Narasin
Narasin
Narasin is a diterpene glycoside.
Narasin is an agent with coccidiostatic and antibacterial properties.
See also: Narasin; Nicarbazin (component of); Avilamycin; Narasin (component of); Bacitracin Zinc; Narasin (component of) ... View More ...
Narasin is an agent with coccidiostatic and antibacterial properties.
See also: Narasin; Nicarbazin (component of); Avilamycin; Narasin (component of); Bacitracin Zinc; Narasin (component of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
55134-13-9
VCID:
VC0536695
InChI:
InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)
SMILES:
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O
Molecular Formula:
C43H72O11
Molecular Weight:
765.0 g/mol
Narasin
CAS No.: 55134-13-9
Cat. No.: VC0536695
Molecular Formula: C43H72O11
Molecular Weight: 765.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Narasin is a diterpene glycoside. Narasin is an agent with coccidiostatic and antibacterial properties. See also: Narasin; Nicarbazin (component of); Avilamycin; Narasin (component of); Bacitracin Zinc; Narasin (component of) ... View More ... |
|---|---|
| CAS No. | 55134-13-9 |
| Molecular Formula | C43H72O11 |
| Molecular Weight | 765.0 g/mol |
| IUPAC Name | 2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid |
| Standard InChI | InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48) |
| Standard InChI Key | VHKXXVVRRDYCIK-UHFFFAOYSA-N |
| Isomeric SMILES | CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C)C(=O)O |
| SMILES | CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O |
| Canonical SMILES | CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O |
| Appearance | Solid powder |
| Melting Point | 198 - 200 °C |
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